Butyl acetate

Descripción

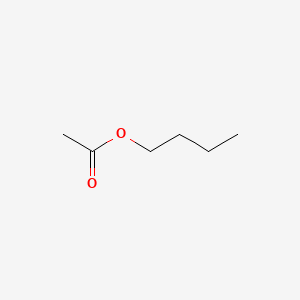

Structure

3D Structure

Propiedades

IUPAC Name |

butyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPFZGUDAPQIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2, Array | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021982 | |

| Record name | Butyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 72 - 88 °F. Density 7.4 lb / gal (less than water). Hence floats on water. Vapors heavier than air., Liquid; NKRA; Water or Solvent Wet Solid, Liquid, Colorless liquid with a fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a strong fruity odour, Colorless liquid with a fruity odor. | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

259.7 °F at 760 mmHg (NTP, 1992), 126.0 °C, 126.10 °C. @ 760.00 mm Hg, 126 °C, 258 °F | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-Butyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

72 °F (NTP, 1992), 22 °C, 72 °F (22 °C) (Closed cup), 22 °C c.c., 72 °F | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 8.33X10+3 mg/L at 25 °C, In water, 6,700 ppm at 25 °C, Soluble in 120 parts water at 25 °C, In water, 14,000 mg/L at 20 °C; 5,000 mg/L at 25 °C, For more Solubility (Complete) data for n-Butyl acetate (7 total), please visit the HSDB record page., 8.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.7, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 145 ml water, 1% | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-Butyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.875 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8825 g/cu cm at 20 °C, Relative density (water = 1): 0.88, 0.876-0.880, 0.88 | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1), Relative vapor density (air = 1): 4.0, 4 | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 68 °F (NTP, 1992), 11.5 [mmHg], 11.5 mm Hg at 25 °C /ext/, Vapor pressure, kPa at 20 °C: 1.2, 10 mmHg | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

123-86-4 | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464P5N1905 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-Butyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, butyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AF7026F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-108.2 °F (NTP, 1992), -77 °C, -78 °C, -107 °F | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-Butyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Spectroscopic Data Interpretation of n-Butyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for n-butyl acetate, a common solvent and intermediate in various industrial and pharmaceutical applications. Understanding its spectroscopic signature is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings. This document presents an in-depth analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of its chemical structure and fragmentation patterns.

Molecular Structure of n-Butyl Acetate

n-Butyl acetate is the ester formed from the condensation of acetic acid and n-butanol. Its structure consists of a butyl group attached to an acetate moiety.

Caption: Molecular structure of n-butyl acetate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for n-butyl acetate.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2960-2870 | C-H (sp³) stretch | Strong |

| 1740-1720 | C=O (ester) stretch | Strong |

| 1240-1230 | C-O (ester) stretch (asymmetric) | Strong |

| 1040-1030 | C-O (ester) stretch (symmetric) | Strong |

Data sourced from multiple references, including a study on the synthesis of n-butyl acetate using IR spectroscopy.[1][2]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.06 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| 2.04 | Singlet (s) | 3H | CH₃ -C=O |

| 1.63 | Multiplet (m) | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| 1.39 | Multiplet (m) | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| 0.94 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Data compiled from various sources.[2][3][4][5][6]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| 171.1 | C =O (ester carbonyl) |

| 64.4 | -O-CH₂ -CH₂-CH₂-CH₃ |

| 30.7 | -O-CH₂-CH₂ -CH₂-CH₃ |

| 20.9 | CH₃ -C=O |

| 19.2 | -O-CH₂-CH₂-CH₂ -CH₃ |

| 13.7 | -O-CH₂-CH₂-CH₂-CH₃ |

Data sourced from the Human Metabolome Database and other chemical databases.[7][8][9]

Table 4: Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI) at 70 eV.[10][11]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 116 | ~5 | [M]⁺ (Molecular Ion) |

| 73 | ~15 | [CH₃COOCH₂CH₂]⁺ |

| 61 | ~14 | [CH₃COOH₂]⁺ (McLafferty rearrangement) |

| 56 | ~40 | [CH₂=CHCH₂CH₃]⁺ or [CH₃CH=CHCH₃]⁺ (Butene radical cation) |

| 43 | 100 | [CH₃CO]⁺ (Acetyl cation) - Base Peak |

Data compiled from the NIST WebBook and other mass spectrometry databases.[11][12][13][14]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of n-butyl acetate to identify its functional groups.

Methodology:

-

Sample Preparation: A thin film of neat n-butyl acetate is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a dilute solution in a suitable solvent (e.g., dichloromethane) can be prepared in a KBr cuvette.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[1]

-

Data Acquisition:

-

A background spectrum of the clean salt plates or the solvent-filled cuvette is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1] A resolution of 2 cm⁻¹ or 4 cm⁻¹ is common.[1]

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of n-butyl acetate for detailed structural elucidation.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of n-butyl acetate is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is tuned to the proton frequency.

-

Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

-

-

Data Acquisition for ¹³C NMR:

-

The spectrometer is tuned to the carbon frequency.

-

Proton-decoupled mode is typically used to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

The FID is processed similarly to the ¹H spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of n-butyl acetate.

Methodology:

-

Sample Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of n-butyl acetate in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.[15][16] The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Direct infusion via a heated probe can also be used for a pure sample.

-

-

Instrumentation: A mass spectrometer, often a single quadrupole or ion trap, coupled with a GC system is common.[10][17]

-

Data Acquisition:

Visualized Fragmentation Pathway (Mass Spectrometry)

The following diagram illustrates a plausible fragmentation pathway for n-butyl acetate under electron ionization conditions, leading to some of the major observed fragments.

Caption: Proposed mass spectral fragmentation of n-butyl acetate.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. hmdb.ca [hmdb.ca]

- 4. NP-MRD: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000059) [np-mrd.org]

- 5. Butyl acetate(123-86-4) 1H NMR spectrum [chemicalbook.com]

- 6. Solved 'H NMR spectrum of this compound: Below is the NMR | Chegg.com [chegg.com]

- 7. This compound | C6H12O2 | CID 31272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. This compound(123-86-4) 13C NMR [m.chemicalbook.com]

- 10. hmdb.ca [hmdb.ca]

- 11. massbank.eu [massbank.eu]

- 12. Acetic acid, butyl ester [webbook.nist.gov]

- 13. This compound(123-86-4) MS spectrum [chemicalbook.com]

- 14. ez.restek.com [ez.restek.com]

- 15. studylib.net [studylib.net]

- 16. cdc.gov [cdc.gov]

- 17. Detection method and analysis technology of n-butyl acetate-Chemwin [en.888chem.com]

An In-depth Technical Guide to the Isomers of Butyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the four isomers of butyl acetate: n-butyl acetate, isothis compound, sec-butyl acetate, and tert-butyl acetate. It delves into their structural differences, physical properties, synthesis protocols, and spectroscopic characterization to serve as a valuable resource for scientific and development endeavors.

Introduction to this compound Isomers

This compound, a widely used solvent and flavoring agent, exists as four structural isomers with the same molecular formula (C₆H₁₂O₂).[1][2] These isomers—n-butyl acetate, isothis compound, sec-butyl acetate, and tert-butyl acetate—exhibit distinct physical and chemical properties due to the different branching of the butyl group attached to the acetate moiety. Understanding these differences is crucial for their proper application in various scientific and industrial fields, including pharmaceuticals, where solvent properties can significantly impact reaction kinetics, solubility, and crystallization processes.

The structural variations arise from the point of attachment of the butyl group to the ester oxygen. n-butyl acetate has a straight-chain butyl group, isothis compound has a branched chain with the branch at the 2-position of the propyl group, sec-butyl acetate has the ester oxygen attached to a secondary carbon of the butyl chain, and tert-butyl acetate has the ester oxygen attached to a tertiary carbon. These structural nuances lead to differences in their steric hindrance, electronic environment, and ultimately, their physical and spectroscopic properties.

Structural Differences and Nomenclature

The fundamental difference between the this compound isomers lies in the connectivity of the butyl group. The IUPAC nomenclature clearly distinguishes between these structures.

-

n-butyl acetate: The "n" stands for normal, indicating a straight-chain alkyl group. Its IUPAC name is butyl ethanoate.

-

isothis compound: The "iso" prefix denotes a branched structure with a characteristic (CH₃)₂CH- group. Its IUPAC name is 2-methylpropyl ethanoate.

-

sec-butyl acetate: The "sec" is short for secondary, indicating that the ester oxygen is bonded to a secondary carbon atom of the butyl group. Its IUPAC name is butan-2-yl acetate.

-

tert-butyl acetate: The "tert" prefix signifies a tertiary butyl group, where the ester oxygen is attached to a tertiary carbon atom. Its IUPAC name is 2-methylpropan-2-yl acetate.

Below is a visual representation of the structural relationships between the four isomers.

Physical Properties

The structural variations among the isomers directly influence their physical properties. Generally, increased branching leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces. The melting point is also affected by the molecule's ability to pack into a crystal lattice.

| Property | n-Butyl Acetate | Isothis compound | sec-Butyl Acetate | tert-Butyl Acetate |

| IUPAC Name | Butyl ethanoate | 2-Methylpropyl ethanoate | Butan-2-yl acetate | 2-Methylpropan-2-yl ethanoate |

| CAS Number | 123-86-4 | 110-19-0 | 105-46-4 | 540-88-5 |

| Molecular Weight ( g/mol ) | 116.16 | 116.16 | 116.16 | 116.16 |

| Boiling Point (°C) | 126.1[1][3] | 118[4] | 112[5] | 97.8[2] |

| Melting Point (°C) | -78[1][3] | -99[4] | -99 | - |

| Density (g/cm³ at 20°C) | 0.8825[1][3] | 0.871 | 0.872 | 0.8593[2] |

| Refractive Index (n_D²⁰) | 1.3941 | 1.390 | 1.389 | 1.385 |

| Solubility in Water ( g/100 mL at 20°C) | 0.68[1][3] | 0.6 | 0.8[5] | Insoluble |

Experimental Protocols: Synthesis of this compound Isomers

The most common method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. Variations of this method are used to produce the different this compound isomers.

Synthesis of n-Butyl Acetate

n-Butyl acetate is typically synthesized by the Fischer esterification of acetic acid and n-butanol using a strong acid catalyst such as sulfuric acid.

Experimental Workflow:

Methodology:

-

Combine equimolar amounts of glacial acetic acid and n-butanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume).

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling, transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the product by fractional distillation, collecting the fraction that boils at approximately 126°C.

Synthesis of Isothis compound

The synthesis of isothis compound follows a similar Fischer esterification protocol, using isobutyl alcohol instead of n-butanol.

Methodology:

-

Combine glacial acetic acid and isobutyl alcohol in a round-bottom flask, typically with an excess of the acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and perform an aqueous workup by washing with water and then with a saturated sodium bicarbonate solution to remove unreacted acetic acid and the catalyst.

-

Dry the crude product over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Purify the isothis compound by distillation, collecting the fraction boiling around 118°C.

Synthesis of sec-Butyl Acetate

The synthesis of sec-butyl acetate can be achieved by the esterification of sec-butanol with acetic acid. Due to the secondary nature of the alcohol, the reaction may be slower than for primary alcohols.

Methodology:

-

React sec-butanol with an excess of glacial acetic acid in the presence of an acid catalyst like sulfuric acid.

-

Reflux the mixture for an extended period (e.g., 3-4 hours) to ensure a reasonable yield.

-

After cooling, neutralize the excess acid by washing with a base (e.g., sodium carbonate solution).

-

Wash with water and then brine.

-

Dry the organic layer with a drying agent.

-

Purify by fractional distillation, collecting the product at its boiling point of approximately 112°C.

Synthesis of tert-Butyl Acetate

Direct Fischer esterification of tert-butanol with acetic acid is generally not effective due to the high propensity of the tertiary alcohol to undergo elimination to form isobutylene under acidic conditions.[2] Therefore, alternative methods are employed.

Methodology using Acetic Anhydride:

-

In a flask, combine tert-butanol and acetic anhydride.

-

Add a catalytic amount of a Lewis acid, such as anhydrous zinc chloride.

-

Gently reflux the mixture for about 2 hours.

-

After cooling, distill the mixture to obtain the crude product.

-

Wash the distillate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer and purify by fractional distillation to yield tert-butyl acetate (boiling point ~98°C).

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are invaluable for distinguishing between the this compound isomers.

Infrared (IR) Spectroscopy

All four isomers will exhibit a strong characteristic absorption band for the C=O stretch of the ester group in the region of 1735-1750 cm⁻¹. They will also show C-O stretching vibrations. The fingerprint region (below 1500 cm⁻¹) will show differences that can help in distinguishing the isomers, particularly in the C-O stretching and C-H bending regions.

| Isomer | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |

| n-Butyl Acetate | ~1740[6] | ~1240 |

| Isothis compound | ~1740 | ~1240 |

| sec-Butyl Acetate | ~1735 | ~1240 |

| tert-Butyl Acetate | ~1735 | ~1250 |

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating the isomers based on the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals. The chemical environment of the protons in the butyl group is unique for each isomer.

| Isomer | Acetate Protons (CH₃CO) | Butyl Group Protons |

| n-Butyl Acetate | ~2.0 ppm (s, 3H) | ~4.0 ppm (t, 2H, -OCH₂-), ~1.6 ppm (m, 2H), ~1.4 ppm (m, 2H), ~0.9 ppm (t, 3H)[7][8] |

| Isothis compound | ~2.0 ppm (s, 3H) | ~3.8 ppm (d, 2H, -OCH₂-), ~1.9 ppm (m, 1H), ~0.9 ppm (d, 6H)[9] |

| sec-Butyl Acetate | ~2.0 ppm (s, 3H) | ~4.8 ppm (m, 1H, -OCH-), ~1.5 ppm (m, 2H), ~1.2 ppm (d, 3H), ~0.9 ppm (t, 3H) |

| tert-Butyl Acetate | ~1.9 ppm (s, 3H) | ~1.4 ppm (s, 9H)[8] |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the isomers. The chemical shifts of the carbon atoms, particularly those in the butyl group, are distinct for each isomer.

| Isomer | Carbonyl Carbon (C=O) | Acetate Methyl Carbon (CH₃CO) | Butyl Group Carbons |

| n-Butyl Acetate | ~171 ppm | ~21 ppm | ~64 ppm (-OCH₂-), ~31 ppm, ~19 ppm, ~14 ppm[10][11] |

| Isothis compound | ~171 ppm | ~21 ppm | ~71 ppm (-OCH₂-), ~28 ppm, ~19 ppm (2C)[12][13] |

| sec-Butyl Acetate | ~170 ppm | ~21 ppm | ~72 ppm (-OCH-), ~29 ppm, ~20 ppm, ~10 ppm[14] |

| tert-Butyl Acetate | ~170 ppm | ~22 ppm | ~80 ppm (-OC-), ~28 ppm (3C)[15] |

Logical Workflow for Isomer Identification

Based on the distinct spectroscopic data, a logical workflow can be established to identify an unknown this compound isomer.

Conclusion

The four isomers of this compound, while sharing the same molecular formula, are distinct chemical entities with unique structural and physical properties. Their synthesis requires tailored approaches, and their characterization is readily achieved through a combination of spectroscopic techniques. This guide provides a foundational understanding of these isomers, offering valuable data and protocols for researchers, scientists, and professionals in drug development and other scientific disciplines. A thorough understanding of the properties of each isomer is paramount for selecting the appropriate compound for a specific application, ensuring optimal performance and safety.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. solventis.net [solventis.net]

- 4. Solved 1. Predict the NMR spectrum for n-butyl acetate. | Chegg.com [chegg.com]

- 5. Sec-Butyl acetate | C6H12O2 | CID 7758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. This compound(123-86-4) 1H NMR [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. Isothis compound(110-19-0) 1H NMR spectrum [chemicalbook.com]

- 10. hmdb.ca [hmdb.ca]

- 11. This compound(123-86-4) 13C NMR [m.chemicalbook.com]

- 12. Isothis compound(110-19-0) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. DL-sec-Butyl acetate(105-46-4) 13C NMR [m.chemicalbook.com]

- 15. tert-Butyl acetate (540-88-5) 13C NMR [m.chemicalbook.com]

Quantum chemical calculations for butyl acetate

An In-depth Technical Guide to Quantum Chemical Calculations for Butyl Acetate

Introduction

This compound, an ester with the chemical formula C₆H₁₂O₂, is a widely used industrial solvent in the production of lacquers, enamels, and as a synthetic fruit flavoring.[1] It exists as four isomers: n-butyl acetate, sec-butyl acetate, isothis compound, and tert-butyl acetate.[1][2] Understanding the molecular structure, vibrational properties, and electronic behavior of this compound is crucial for optimizing its industrial applications and predicting its chemical reactivity. Quantum chemical calculations provide a powerful theoretical framework for investigating these properties at the atomic level.

This technical guide details the application of quantum chemical methods, particularly Density Functional Theory (DFT), to the study of n-butyl acetate. It provides an overview of the computational methodologies, presents key quantitative data on the molecule's geometric and electronic structure, and illustrates the computational workflow involved. This document is intended for researchers and professionals in chemistry and drug development who utilize computational tools to study molecular systems.

Computational Methodologies

Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.[3] The choice of functional and basis set is critical for obtaining reliable results.

Experimental Protocols:

A common and effective methodology for studying this compound involves the following computational steps:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is frequently employed for this purpose.[4] This level of theory has been shown to provide excellent agreement with experimental data for geometric parameters and vibrational frequencies.[3]

-

Frequency Calculations: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[4][5]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.[4][6]

-

Potential Energy Distribution (PED) Analysis: To assign the calculated vibrational frequencies to specific molecular motions (e.g., stretching, bending), a Potential Energy Distribution (PED) analysis is conducted.[4]

All calculations are typically performed using a quantum chemistry software package like Gaussian.[4] The workflow for these calculations is systematically organized to ensure accuracy and reproducibility.

Results and Discussion

Molecular Geometry

The geometry optimization of n-butyl acetate yields precise information about its three-dimensional structure. The key bond lengths and angles around the ester functional group are critical for understanding its chemical behavior. The following table summarizes the optimized geometrical parameters calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (carbonyl) | 1.35 Å |

| Bond Length | O-C (butyl) | 1.45 Å |

| Bond Angle | O=C-O | 125.0° |

| Bond Angle | C-O-C | 116.5° |

| Dihedral Angle | O=C-O-C | 180.0° (trans) |

| Note: These are representative values derived from typical DFT calculations on esters. Actual values may vary slightly based on the specific study. |

Vibrational Analysis

The vibrational spectrum of this compound provides a fingerprint of its molecular structure. DFT calculations allow for the prediction and assignment of the fundamental vibrational modes. A comparison between experimental (FTIR/Raman) and calculated frequencies shows good agreement, validating the computational model.[4]

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O Stretch | ~1740 | ~1735 |

| C-O Stretch (asymmetric) | ~1240 | ~1238 |

| C-O Stretch (symmetric) | ~1050 | ~1045 |

| CH₃ Rocking | ~1030 | ~1028 |

| C-C-O Bend | ~850 | ~845 |

| Source: Data adapted from studies employing B3LYP/6-311++G(d,p) level of theory.[4] |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower chemical reactivity.[7]

For n-butyl acetate, DFT calculations provide the energies of these frontier orbitals.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -7.02 eV |

| LUMO Energy | 0.55 eV |

| HOMO-LUMO Gap (ΔE) | 7.57 eV |

| Source: Representative values from DFT/B3LYP calculations.[4] |

This relatively large energy gap suggests that this compound is a kinetically stable molecule under standard conditions, which is consistent with its use as a solvent.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, provide invaluable insights into the molecular properties of this compound. The methodologies outlined in this guide enable the accurate prediction of its geometry, vibrational spectra, and electronic structure. The calculated data, including bond lengths, vibrational frequencies, and HOMO-LUMO energies, are in good agreement with experimental findings and offer a detailed molecular-level understanding of its stability and reactivity. This computational approach is a cornerstone of modern chemical research, facilitating the design and analysis of molecular systems for a wide range of scientific and industrial applications.

References

An In-Depth Technical Guide to the Synthesis of Butyl Acetate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer esterification mechanism for the synthesis of n-butyl acetate, a widely used solvent and flavoring agent. The document details the reaction mechanism, presents quantitative data on reaction kinetics and yields, and provides a detailed experimental protocol.

Introduction to Fischer Esterification

The Fischer esterification is a classic organic reaction that involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In the synthesis of n-butyl acetate, acetic acid and n-butanol react in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to form the ester and water. The reaction is reversible, and therefore, reaction conditions are often optimized to drive the equilibrium towards the product side. This can be achieved by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed, in accordance with Le Châtelier's principle.[1][2][3]

The Reaction Mechanism

The Fischer esterification of acetic acid and n-butanol proceeds through a series of protonation and nucleophilic acyl substitution steps. The overall process can be broken down into the following key stages:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon.[3] This makes it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of n-butanol attacks the electrophilic carbonyl carbon of the protonated acetic acid. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This converts one of the hydroxyl groups into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: A base (such as water or another alcohol molecule) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final n-butyl acetate product.

The entire process is a sequence of equilibria. To achieve a high yield of the ester, the equilibrium must be shifted to the right.

Quantitative Data

The yield and rate of the Fischer esterification of butyl acetate are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants.

Table 1: Effect of Reaction Conditions on this compound Synthesis

| Parameter | Condition | Butanol Conversion (%) | This compound Yield (%) | Reference |

| Temperature | 353.15 K | ~55 | - | [4] |

| 383.15 K | >70 | - | [4] | |

| Catalyst Loading (Amberlyst-15) | 5 gm/lit | ~55 (at 3 hrs) | - | [5] |

| Molar Ratio (Butanol:Acetic Acid) | 1:1 | - | 67 (at equilibrium) | [1] |

| 1:2 | Increased rate and conversion | - | [5] | |

| 1:3 | Increased rate and conversion | - | [5] | |

| 2:1 | Increased rate and conversion | - | [5] | |

| Reaction Time (with H2SO4 catalyst) | 60 minutes | - | 55.37 | [6] |

| Reactive Distillation | Equimolar feed | 98.5 | 96.9 (purity) | [7] |

Note: Yields and conversions can vary significantly based on the specific experimental setup and conditions.

Experimental Protocol

This section provides a detailed methodology for the synthesis of n-butyl acetate via Fischer esterification.

Materials:

-

n-Butanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Boiling chips